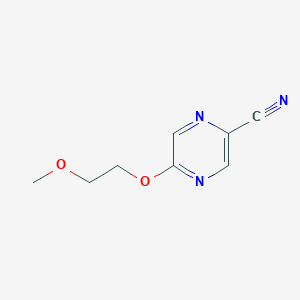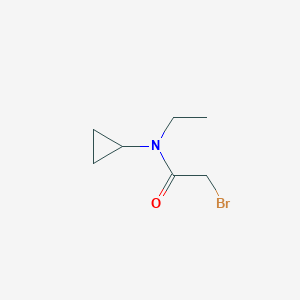
1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its common reactions and the conditions under which they occur .Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .Scientific Research Applications
Molecular Structure and Internal Rotational Barriers
Research by Chen and Chieh (2002) explored the molecular geometries and internal rotational barriers of various aromatic nitro compounds, including 1-fluoromethyl-2-nitrobenzene, which is structurally related to 1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene. This study utilized density functional theory, contributing to understanding the molecular behavior of similar compounds (Chen & Chieh, 2002).
Crystallography and Molecular Structure
Clegg et al. (1999) investigated compounds structurally similar to 1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene, providing insights into the planarity and molecular configurations of such compounds. This research is crucial for understanding the structural properties of related nitrobenzene derivatives (Clegg et al., 1999).
Synthesis and Radiochemical Applications
Klok et al. (2006) described the synthesis of N-(3-[18F]Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, involving compounds similar to 1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene. This work contributes to the field of radiochemistry and the development of radiopharmaceuticals (Klok et al., 2006).
Organomercury Compound Synthesis
Deacon, O'Connor, and Stretton (1986) conducted research on the synthesis of organomercury compounds using derivatives of methoxybenzene and nitrobenzene, offering insights into the chemical properties and reactions of similar compounds (Deacon, O'Connor, & Stretton, 1986).
Polymer Solar Cell Efficiency
Fu et al. (2015) explored the use of 1-Bromo-4-Nitrobenzene, a structurally related compound, in polymer solar cells. Their research indicated an improvement in power conversion efficiency, demonstrating the potential applications of similar nitrobenzene derivatives in solar energy technology (Fu et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-14-8-2-5(4-9)7(11(12)13)3-6(8)10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIJKLKGBPHDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



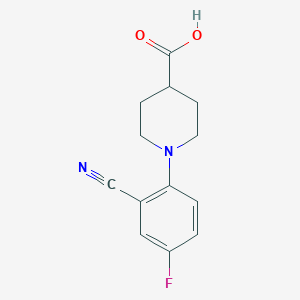
![1-(But-3-ynyl)-1H-[1,2,4]triazole](/img/structure/B1375147.png)
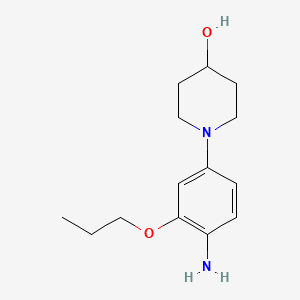
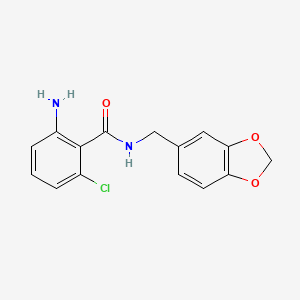
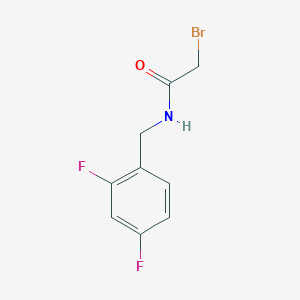
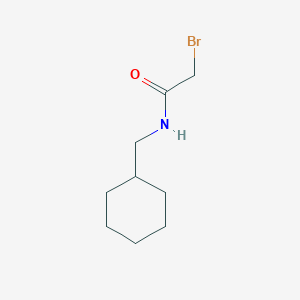
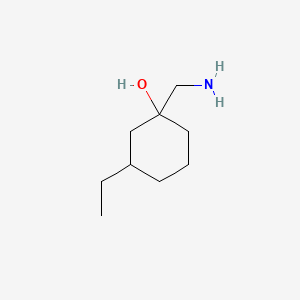
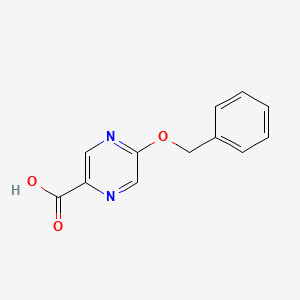
![1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1375160.png)
